

ATTO 465 Dye: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence. Derived from acriflavine, **ATTO 465** is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability. [1][2] It is a moderately hydrophilic dye that can be efficiently excited in the wavelength range of 420 to 465 nm.[1][2] In aqueous solutions, it exhibits a remarkably large Stokes shift, which is the difference between the maximum absorption and the maximum emission wavelengths.[1][2] This technical guide provides an in-depth overview of the core spectral properties of **ATTO 465**, experimental protocols for its characterization, and its application in advanced fluorescence imaging techniques.

Core Spectral and Photophysical Properties

The spectral characteristics of **ATTO 465** make it a versatile tool for various applications in life sciences, including the labeling of proteins, DNA, and RNA.[3][4] Its key quantitative properties are summarized in the tables below.

Spectral Characteristics

Property	Value	Source
Excitation Maximum (λ_{abs})	453 nm	[3][4][5][6][7][8][9]
Emission Maximum (λ_{fl})	505 - 508 nm	[5][6][7][10]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[3][4][7][8][9]
Stokes Shift	~55 nm	[1][2][9]

Photophysical Data

Property	Value	Source
Fluorescence Quantum Yield (η_{fl})	75%	[3][4][6][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[3][4][7][8]
Molecular Weight (Carboxy)	~396 g/mol	[3][9]

Correction Factors for Biomolecule Conjugates

When **ATTO 465** is conjugated to proteins or nucleic acids, correction factors are necessary to accurately determine the degree of labeling.

Property	Value	Source
Correction Factor at 260 nm (CF260)	1.09 - 1.12	[3][4][7][8][9]
Correction Factor at 280 nm (CF280)	0.48 - 0.54	[3][4][7][8][9]

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of **ATTO 465** involves standard spectroscopic techniques. The following is a generalized protocol for measuring the absorbance and

fluorescence spectra.

Measurement of UV-Visible Absorbance Spectrum

This protocol outlines the steps to determine the absorption characteristics of the dye, including its maximum absorption wavelength (λ_{abs}) and molar extinction coefficient (ϵ_{max}).

Materials:

- **ATTO 465** dye (e.g., carboxy derivative)
- High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or deionized water)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes for serial dilutions

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **ATTO 465** in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is typically sufficient.
- Serial Dilutions: From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the scanning range to encompass the expected absorption of **ATTO 465** (e.g., 300-600 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dye solutions. Place it in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra.

- Sample Measurement: Rinse the cuvette with a small amount of the **ATTO 465** solution before filling it. Place the cuvette with the dye solution in the spectrophotometer and record the absorbance spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{abs}). To calculate the molar extinction coefficient, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{abs} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

This protocol describes how to determine the fluorescence emission maximum (λ_{fl}) and relative quantum yield.

Materials:

- **ATTO 465** solution (from absorbance measurement)
- Fluorometer or spectrofluorometer
- Quartz fluorescence cuvettes (4 clear sides)
- A reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

- Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.
- Excitation Wavelength Selection: Set the excitation wavelength of the fluorometer to the λ_{abs} determined from the absorbance spectrum (453 nm for **ATTO 465**).
- Emission Scan: Scan the emission spectrum over a range that will capture the entire fluorescence profile (e.g., 470-700 nm).
- Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_{fl}).
- Quantum Yield Determination (Relative Method):

- Measure the absorbance of both the **ATTO 465** solution and the reference dye at the excitation wavelength. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.
- Measure the integrated fluorescence intensity of both the **ATTO 465** solution and the reference dye.
- Calculate the quantum yield of **ATTO 465** using the following equation:
 - $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$
 - Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Multiplex Immunofluorescence (mIF)

A significant application of **ATTO 465** and its derivatives is in multiplex immunofluorescence (mIF), a technique for visualizing multiple protein targets within a single tissue section.[10][11][12][13] A derivative, **ATTO 465**-pentafluoroaniline (**Atto 465-p**), has been shown to be an effective nuclear stain.[10][11][14][15] Its unique spectral properties allow it to be used in the violet-blue region of the spectrum, freeing up the 405 nm channel, which is traditionally used for nuclear counterstains like DAPI, for another target protein.[10][11][13][14]

The following diagram illustrates a generalized workflow for a 6-plex mIF experiment utilizing **ATTO 465-p** as the nuclear stain.

[Click to download full resolution via product page](#)

Multiplex Immunofluorescence Workflow with **ATTO 465-p**.

This workflow demonstrates the sequential nature of tyramide signal amplification-based mIF. After preparing the tissue, a series of staining cycles are performed, each involving a primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a tyramide-linked fluorophore (e.g., Opal dyes). A key step is the stripping of antibodies after each cycle while the fluorophore remains covalently bound. After all protein targets are labeled, **ATTO 465-p** is used as a final nuclear counterstain before the slide is imaged using a multispectral imaging system. This approach, enabled by the distinct spectral profile of **ATTO 465-p**, expands the multiplexing capability of immunofluorescence assays.[\[10\]](#)[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 465 | Products | Leica Microsystems [leica-microsystems.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]

- 14. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [ATTO 465 Dye: A Comprehensive Technical Guide to its Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556038#atto-465-dye-spectral-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com